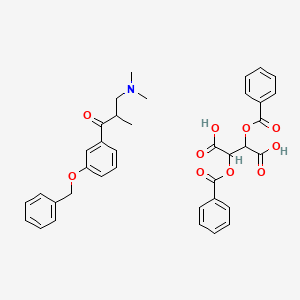
(S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one. pound L pound(c)-DBTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyloxyphenyl group, a dimethylamino group, and a bis(benzoyloxy)succinate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate typically involves multiple steps, starting with the preparation of the individual components. The benzyloxyphenyl group can be synthesized through a series of reactions involving benzylation and phenylation. The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine. The final step involves the esterification of the succinate moiety with benzoyl chloride under acidic conditions to form the bis(benzoyloxy)succinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
科学研究应用
(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with aromatic receptors, while the dimethylamino group can modulate neurotransmitter activity. The bis(benzoyloxy)succinate moiety may influence cellular processes through ester hydrolysis and subsequent release of active metabolites.
属性
分子式 |
C37H37NO10 |
|---|---|
分子量 |
655.7 g/mol |
IUPAC 名称 |
2,3-dibenzoyloxybutanedioic acid;3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H23NO2.C18H14O8/c1-15(13-20(2)3)19(21)17-10-7-11-18(12-17)22-14-16-8-5-4-6-9-16;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h4-12,15H,13-14H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22) |
InChI 键 |
RYQOZGACLFHXMI-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
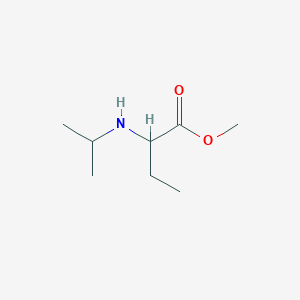
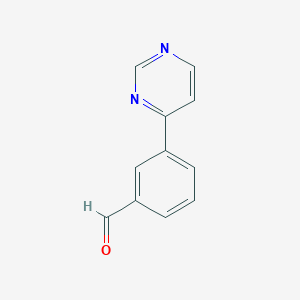
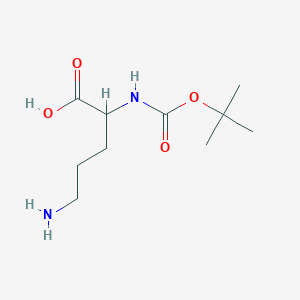
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
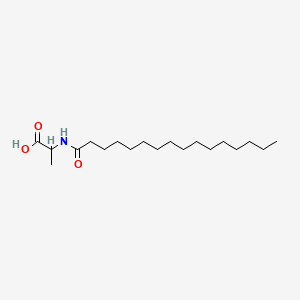
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
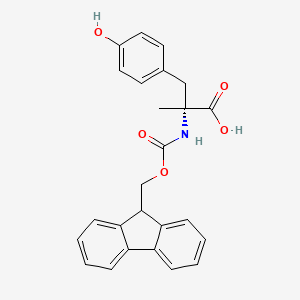
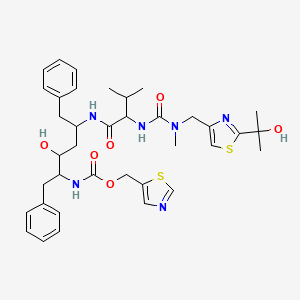

![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
